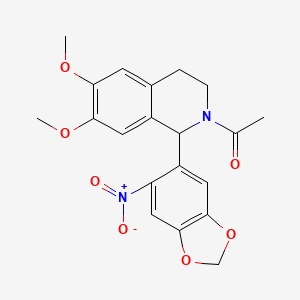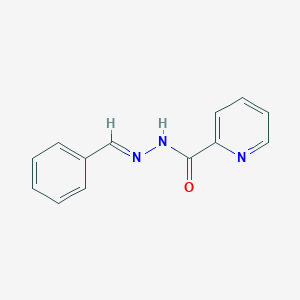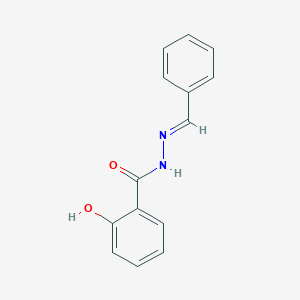![molecular formula C16H9ClN2S2 B3838784 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838784.png)
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
説明
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CTAT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CTAT is a member of the thiazole family of compounds, which are characterized by their five-membered heterocyclic ring containing a sulfur and a nitrogen atom. In
作用機序
The mechanism of action of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In breast cancer cells, this compound has been shown to inhibit the activity of the enzyme Akt, which is involved in cell growth and survival. In plants, this compound is believed to inhibit the activity of the enzyme photosystem II, which is involved in photosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In breast cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In plants, this compound inhibits photosynthesis, leading to reduced growth and eventual death of the plant. The effects of this compound on other organisms, including humans, are not well understood and require further study.
実験室実験の利点と制限
One advantage of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is its relatively simple synthesis method, which allows for easy production on a small scale in a laboratory setting. However, the toxicity of this compound and its potential effects on other organisms limit its use in laboratory experiments and require careful handling and disposal.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. In agriculture, further research is needed to determine the efficacy and safety of this compound as a herbicide. In material science, further research is needed to explore the potential use of this compound as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the toxicity and potential environmental impact of this compound.
科学的研究の応用
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties, specifically against breast cancer cells. In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-13-5-2-1-4-11(13)8-12(9-18)16-19-14(10-21-16)15-6-3-7-20-15/h1-8,10H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBIADAVYMAQI-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838701.png)

![5-[(mesitylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838734.png)

phosphine oxide](/img/structure/B3838745.png)
![3-[(2-methylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3838759.png)

![1-(4-bromophenyl)-5-{[(3-hydroxypropyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838770.png)
![2-(diethylamino)ethyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3838777.png)
![ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(1-piperidinyl)propoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3838780.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B3838796.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3838807.png)